3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide
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Overview
Description
3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 g/mol It is a derivative of isothiazolidine and is characterized by the presence of a carboxylate group and a 1,1-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isothiazolidine-3-carboxylate 1,1-dioxide typically involves the reaction of isothiazolidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of methyl chloroformate as a reagent, which reacts with isothiazolidine-3-carboxylic acid to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of methyl isothiazolidine-3-carboxylate 1,1-dioxide may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide or thiol group.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
Scientific Research Applications
3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of methyl isothiazolidine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Isothiazolidine-3-carboxylic acid: Lacks the methyl ester and 1,1-dioxide groups.
Methyl isothiazolidine-3-carboxylate: Lacks the 1,1-dioxide group.
Isothiazolidine-3-carboxylate 1,1-dioxide: Lacks the methyl ester group.
Uniqueness
3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide is unique due to the presence of both the methyl ester and 1,1-dioxide functional groups. These groups confer distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c1-10-5(7)4-2-3-11(8,9)6-4/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBQZUGBOZWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409107-64-8 |
Source
|
Record name | methyl 1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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